Succinamic acid
Description
Historical Context of Succinamic Acid Research
The specific historical milestones for this compound research are often intertwined with the broader development of organic chemistry, particularly the study of amides and dicarboxylic acids. While direct early historical accounts focusing solely on this compound are less documented than its parent compound, succinic acid, its synthesis generally involves the reaction of succinyl chloride with an appropriate amine. ontosight.ai
The historical trajectory of succinic acid, from its traditional extraction via distillation of amber (known as "spirit of amber") to modern synthetic and biotechnological production, provides a contextual backdrop for the interest in its derivatives. wikipedia.orgbritannica.com The petroleum crisis of the mid-1970s and subsequent advancements in molecular genetics and recombinant DNA technology significantly spurred research into bio-based alternatives for chemical production, including succinic acid. britannica.com This shift fostered a broader academic and industrial interest in related compounds like this compound, exploring their properties and potential applications. The discovery and engineering of microorganisms capable of producing succinic acid, such as Anaerobiospirillum succiniciproducens, further highlighted the potential for bio-derived chemical building blocks, indirectly influencing the research landscape for compounds like this compound. mdpi.comresearchgate.net
Current Scope and Significance of this compound Studies
Current academic research on this compound spans several areas, leveraging its chemical structure for diverse applications. Its significance is particularly noted in its role as a versatile chemical intermediate and building block in various synthetic pathways. ontosight.ai
Detailed Research Findings:
Complexation Chemistry: this compound has been observed to form binuclear europium complexes, indicating its chelating capabilities with metal ions. chemicalbook.com Furthermore, it is known to form mixed-valent platinum blues with potassium tetrachloroplatinate (K₂PtCl₄), highlighting its utility in inorganic and coordination chemistry. chemicalbook.com
Biological Activity of Derivatives: A significant area of investigation involves this compound derivatives, known as succinamides. These compounds have been extensively studied for their potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. ontosight.ai Such research explores the modification of the succinamide (B89737) backbone with various substituents to develop molecules with potential therapeutic applications. ontosight.ai
Metabolite Identification: this compound has been identified as a metabolite in certain biological systems, notably reported in Trypanosoma brucei. nih.gov This suggests its involvement in metabolic pathways within these organisms, opening avenues for biochemical and metabolomic studies.
The ongoing research into this compound's chemical reactions, complex-forming abilities, and the biological relevance of its derivatives underscores its importance in contemporary academic inquiry.
Interdisciplinary Relevance of this compound
This compound's chemical nature and its relationship to succinic acid lend it interdisciplinary relevance across several scientific fields:
Organic Chemistry and Synthesis: As a monoamide of a dicarboxylic acid, this compound is a fundamental building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which are often precursors for pharmaceuticals, agrochemicals, and specialized materials. ontosight.ai The synthesis of succinamides, involving the reaction of succinyl chloride with amines, exemplifies its role in creating diverse chemical structures. ontosight.ai
Materials Science: While succinic acid is a direct precursor for various polymers like polyamides and polybutyrate succinate (B1194679), the functional groups in this compound and its derivatives suggest potential for their incorporation into novel polymeric materials. researchgate.netroquette.comresearchgate.netfraunhofer.de Research in this area could explore this compound's role in modifying polymer properties or as a monomer in new polymer architectures.
Biochemistry and Metabolomics: The identification of this compound as a metabolite in organisms such as Trypanosoma brucei positions it within the scope of biochemical and metabolomic studies. nih.gov This area of research investigates its role in cellular processes, metabolic pathways, and potential as a biomarker or target for biological interventions.
Medicinal Chemistry and Pharmacology: The exploration of this compound derivatives for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, highlights its relevance in medicinal chemistry. ontosight.ai This field investigates structure-activity relationships to design and synthesize compounds with targeted therapeutic effects.
Biotechnology: The significant advancements in the biotechnological production of succinic acid from renewable biomass have amplified interest in its derivatives. mdpi.comresearchgate.netresearchgate.netfraunhofer.denih.govresearchgate.netmdpi.commdpi.comresourcewise.comfrontiersin.org While direct biotechnological production of this compound is less common than succinic acid, the availability of bio-based succinic acid as a feedstock could facilitate more sustainable routes for synthesizing this compound and its derivatives, aligning with green chemistry principles.
The multifaceted nature of this compound ensures its continued exploration across these diverse scientific disciplines, contributing to advancements in fundamental chemistry and applied sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-4-oxobutanoic acid | |
|---|---|---|
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InChI |
InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPQXZIJDEHAN-UHFFFAOYSA-N | |
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Canonical SMILES |
C(CC(=O)O)C(=O)N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213241 | |
| Record name | Succinamic acid | |
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Molecular Weight |
117.10 g/mol | |
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Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Succinamic acid | |
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CAS No. |
638-32-4 | |
| Record name | Succinamic acid | |
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| Record name | Succinamic acid | |
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| Record name | SUCCINAMIC ACID | |
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| Record name | Succinamic acid | |
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| Record name | Succinamic acid | |
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| Record name | SUCCINAMIC ACID | |
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Synthesis Methodologies for Succinamic Acid and Its Derivatives
Biosynthesis and Biotechnological Production of Succinic Acid and its Precursors (as a foundation for Succinamic Acid)
Microbial Fermentation Strategies for Succinic Acid Production
Process Optimization in Fermentative Succinic Acid Production
Fermentative production of succinic acid (SA) has gained significant attention as an environmentally friendly and cost-competitive alternative to petrochemical synthesis, which traditionally relies on fossil resources like maleic anhydride (B1165640) hydrogenation or butane (B89635) oxidation. Microorganisms such as Actinobacillus succinogenes, Mannheimia succiniciproducens, and metabolically engineered strains of Escherichia coli and Saccharomyces cerevisiae are widely employed for this purpose. bohrium.comtypology.comresearchgate.netatamanchemicals.comwikipedia.org
Optimization strategies for fermentative succinic acid production focus on several key parameters to enhance yield, concentration, and productivity:
Strain Development and Metabolic Engineering: Computational tools are utilized to understand cellular metabolism, and strategies like gene knockout and overexpression are applied to enhance succinic acid accumulation in both prokaryotes and eukaryotes. bohrium.comtypology.comnih.govfrontiersin.org For instance, Corynebacterium glutamicum S071 has achieved a production of 152.2 g/L of succinic acid under optimized anaerobic conditions. typology.com
Substrate Utilization: Renewable waste biomass, including agricultural residues (e.g., sugarcane molasses, crude glycerol (B35011), lignocellulosic biomass like barley straw, corn stover, empty fruit bunch of palm oil, and Jerusalem artichoke tuber hydrolysate) can serve as cost-effective carbon and nitrogen sources. bohrium.comresearchgate.neteconstor.eujmb.or.krchemicalbook.com
Fermentation Conditions: Maintaining intracellular redox balance (NADH/NAD+ ratios) and optimizing CO2 supplementation are crucial. bohrium.comnih.govfrontiersin.orgmdpi.com Factors such as pH and temperature directly influence production yield. typology.com For example, Actinobacillus succinogenes can utilize CO2 gas and achieve high succinic acid concentrations even at 100 g/L glucose. chemicalbook.com
pH Regulation: Magnesium carbonate (MgCO3) is often used as a pH regulator, leading to improved cell growth, glucose utilization, and succinic acid production. Sodium hydroxide (B78521) (NaOH) is also employed due to its relatively low cost. econstor.eujmb.or.kr
Table 1: Examples of Optimized Fermentative Succinic Acid Production Parameters
| Microorganism / Strain | Substrate | pH Regulator | SA Concentration (g/L) | Productivity (g/L/h) | Yield (g/g substrate) | Citation |
| Corynebacterium glutamicum S071 | - | - | 152.2 | - | - | typology.com |
| A. succinogenes (Fed-batch) | Barley Straw | MgCO3 | 50 | - | 0.79 | jmb.or.kr |
| A. succinogenes (Batch) | Barley Straw Hydrolysate | MgCO3 | 22.2 | - | 0.64 | jmb.or.kr |
| A. succinogenes | Empty Fruit Bunch (EFB) | - | 33.4 | 1.69 | 0.47 | econstor.eu |
| A. succinogenes | Sugarcane Bagasse (Batch) | - | 22.5 | 1.014 | 0.43 | econstor.eu |
| A. succinogenes | Sugarcane Bagasse (Fed-batch) | - | 70.81 | 1.42 | 0.815 | econstor.eu |
| A. succinogenes | Glucose | - | 106 | 1.36 | 1.25 mol SA/mol glucose | atamanchemicals.com |
Enzymatic Synthesis Approaches to this compound Precursors
Enzymatic synthesis provides a sustainable and environmentally friendly route for producing succinic acid, a key precursor to this compound. Succinic acid is a dicarboxylic acid intermediate in the tricarboxylic acid (TCA) cycle. wikipedia.orgfrontiersin.org Several biosynthetic pathways, both natural and engineered, exist for succinic acid production. frontiersin.orgnih.gov
Key enzymatic pathways for succinic acid biosynthesis include:
Reductive branch of the TCA cycle: This is a primary anaerobic pathway involving enzymes like phosphoenolpyruvate (B93156) carboxykinase (PCK), malate (B86768) dehydrogenase (MDH), fumarase (FUM), and fumarate (B1241708) reductase (FRD). frontiersin.orgmdpi.comnih.gov
Oxidative branch of the TCA cycle (oTCA pathway): Under aerobic conditions, succinic acid can be synthesized, but it is often further converted within the TCA cycle or into biomass, requiring inhibition of succinate (B1194679) dehydrogenase (SDH) to promote accumulation. frontiersin.orgmdpi.com
Glyoxylate shunt pathway: Another pathway effective under aerobic conditions. frontiersin.orgmdpi.com
Recent research also explores enzymatic routes for the synthesis of oligoamide polymer precursors, such as the hexamethylene diamine – succinic acid diad, using amide synthetases. biorxiv.org This highlights the potential for enzymatic methods to create building blocks for this compound derivatives.
Synthesis of this compound Derivatives
This compound derivatives are synthesized through various chemical reactions, primarily involving the modification of succinic acid or its anhydride with amines, followed by further functionalization.
N-Substituted this compound Synthesis
N-substituted succinamic acids are typically formed by the nucleophilic ring-opening reaction of succinic anhydride with a primary or secondary amine. This reaction often proceeds under mild conditions. mdpi.com
Key Synthetic Routes:
Reaction of Succinic Anhydride with Amines: This is a common and well-documented method. For instance, (S)-(-)-N-(1-Phenylethyl)this compound can be prepared by reacting succinic anhydride with (S)-(-)-1-phenylethylamine in an aprotic solvent like dichloromethane (B109758) (DCM) at room temperature. The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the anhydride, leading to ring opening and the formation of the amide and carboxylic acid functional groups.
Hydrolysis of N-substituted Succinimides: N-substituted succinic acid amides can also be obtained by the hydrolytic cleavage of N-substituted succinimides. google.com
One-pot methods: Some methods involve the direct synthesis of N-substituted succinimides (which can then be hydrolyzed to succinamic acids) from succinic anhydride and amines in the presence of reagents like zinc and acetic acid, or Lewis acid catalysts. ijcps.orginnovareacademics.ininnovareacademics.in
Table 2: Examples of N-Substituted this compound Synthesis
| Starting Materials | Reagents/Conditions | Product Type | Notes | Citation |
| Succinic anhydride, (S)-(-)-1-Phenylethylamine | DCM, Room Temp., 3-6 hours | (S)-(-)-N-(1-Phenylethyl)this compound | High enantiomeric purity | |
| Succinic anhydride, Amine (or hydrazide) | Chloroform, Polyphosphate ester, Reflux | N-substituted succinimide (B58015) (precursor) | Imide ring opening with hydroxylamine (B1172632) yields hydroxamic acids | mdpi.com |
| Succinic anhydride, Amine | Acetic acid, Zinc | N-substituted succinimides (precursor) | One-pot, high yield | ijcps.org |
Esterification and Amidation Reactions involving this compound Moieties
This compound, possessing both a carboxylic acid group and an amide group, can participate in further esterification and amidation reactions.
Esterification: The carboxylic acid group of this compound can undergo esterification with alcohols to form this compound esters. While the provided sources primarily discuss the esterification of succinic acid itself, the principle applies. For instance, succinic acid can be esterified with ethanol (B145695) to form monoethyl and diethyl succinate, catalyzed by heterogeneous catalysts like ZSM-5, HZSM-5, or Amberlyst-15 ion-exchange resin. google.comtandfonline.comacs.orggoogle.comresearchgate.net The reaction typically proceeds in a two-step manner, forming the mono-ester first, followed by the diester. google.comtandfonline.com
Amidation: The amide moiety of this compound can potentially participate in further amidation reactions, although this is less common for the this compound itself and more often involves the reaction of succinimides or other carboxylic acid derivatives with amines. Amidation reactions typically involve the formation of an amide bond from an ester or carboxylic acid derivative and an amine. acs.orggoogle.com For example, N-substituted succinimides can react with amines like benzylamine (B48309) or ethanolamine (B43304) to yield diamides through nucleophilic ring opening. innovareacademics.in
Coordination Compound Synthesis with Succinic Acid Anions and Derivatives
Succinic acid and its derivatives, including succinate anions, are capable of acting as ligands to form coordination compounds with various metal ions. The presence of two carboxylate groups in succinate makes it an excellent candidate for multi-coordinated interactions. banglajol.inforedalyc.org
Examples of Coordination Compounds:
Metal-Succinate Complexes: Succinic acid, when deprotonated to its dianionic form (succinate, C4H4O4^2-), can coordinate with metal ions. For instance, silver(I) complexes with succinic acid have been synthesized, with the chemical composition Ag2C4H4O4. In these complexes, both carboxylate groups of the succinate anion coordinate to the silver(I) ions in a bidentate mode. redalyc.org
Mixed Ligand Complexes: Copper(II) mixed ligand complexes have been synthesized with adenine (B156593) and dicarboxylic acids, including succinic acid. In these complexes, adenine acts as a neutral ligand, while succinic acid is doubly deprotonated to form a dianionic ligand coordinating to the Cu(II) ion, resulting in stoichiometry like [Cu(Ade)(C4H4O4)(H2O)]. banglajol.info
Lanthanide-Organic Polymeric Networks: Lanthanide(III) ions (e.g., Pr, Nd, Sm, Eu, Gd, Dy) form 3D polymeric networks with succinate dianions, such as [LnIII2(succinate)3(H2O)2]·0.5H2O. The lanthanide ion typically exhibits a nine-coordination geometry, involving oxygen atoms from succinate and aqua ligands. acs.org
Phytoregulators: Coordination compounds containing succinic acid and thiourea (B124793) or urea, with general formulas like M•U•ЯК•nH2O or M•TU•ЯК•nH2O (where M = Mg, Mn, Zn, Fe, Co, Cu; U = urea, TU = thiourea, ЯК = butanedioic ion), have been synthesized and studied for their potential as phytoregulators. researchgate.net
Table 3: Examples of Coordination Compounds with Succinic Acid Anions and Derivatives
| Metal Ion | Ligands/Derivatives | Stoichiometry/Formula | Coordination Mode | Citation |
| Silver(I) | Succinate anion | [Ag2(C4H4O4)] | Bidentate (both carboxylate groups) | redalyc.org |
| Copper(II) | Adenine, Succinate dianion | [Cu(Ade)(C4H4O4)(H2O)] | Succinate as dianionic ligand | banglajol.info |
| Lanthanide(III) (Pr, Nd, Sm, Eu, Gd, Dy) | Succinate dianion, Water | [LnIII2(succinate)3(H2O)2]·0.5H2O | 3D polymeric network, nine-coordination | acs.org |
| Mg, Mn(II), Zn(II), Fe(II), Co(II), Cu(II) | Succinate, Urea/Thiourea | M•U/TU•ЯК•nH2O | - | researchgate.net |
Chemical Reactivity and Transformation Studies of Succinamic Acid
Reaction Kinetics and Mechanisms of Succinic Acid
Succinic acid (butanedioic acid) is a dicarboxylic acid that participates in various chemical reactions, including unimolecular decomposition, oxidative decarboxylation, and dehydration. wikipedia.org
The unimolecular decomposition of succinic acid and its anhydride (B1165640) has been investigated using computational methods to understand their reaction kinetics and mechanisms. For succinic acid, primary decomposition channels lead to the formation of water and succinic anhydride, or carbon dioxide and propionic acid. nycu.edu.twnih.govacs.org The dehydration process, yielding succinic anhydride and water, is often dominant, particularly when starting from specific conformers of succinic acid. nih.govacs.org
For succinic anhydride, decomposition typically occurs via a concerted fragmentation mechanism. This pathway can lead to the formation of carbon monoxide (CO), carbon dioxide (CO₂), and ethylene (B1197577) (C₂H₄), with a reported barrier of 69.6 kcal/mol. nycu.edu.twnih.govacs.orgcdnsciencepub.com Other proposed decomposition pathways for succinic anhydride can lead to intermediates like H₂CCO and cyclic H₂C(O)CO, or maleic anhydride and dihydrogen. nycu.edu.tw
The calculated energy barriers for the unimolecular decomposition of succinic acid and its anhydride are summarized in the table below:
| Compound | Decomposition Pathway | Barrier (kcal/mol) | Products | Reference |
| Succinic Acid | Dehydration (to Succinic Anhydride) | 51.0 | H₂O + Succinic Anhydride | nih.govacs.org |
| Succinic Acid | Decarboxylation | 71.9 | CO₂ + C₂H₅COOH (Propionic Acid) | nih.govacs.org |
| Succinic Acid | Other dehydration pathway | 75.7 | H₂O + OCC₂H₃COOH | nih.govacs.org |
| Succinic Anhydride | Concerted fragmentation | 69.6 | CO + CO₂ + C₂H₄ | nycu.edu.twnih.govacs.org |
| Succinic Anhydride | Formation of H₂CCO and cyclic H₂C(O)CO intermediate | 82.7 | H₂CCO + H₂C(O)CO | nycu.edu.twacs.org |
Oxidative decarboxylation of succinic acid involves both oxidation and the removal of a carboxyl group as carbon dioxide. This type of reaction is crucial in various chemical and biological processes. For instance, in biological systems, succinate (B1194679) is oxidized to fumarate (B1241708) by succinate dehydrogenase in the tricarboxylic acid (TCA) cycle. wikipedia.orgvaia.com
In chemical contexts, the oxidative decarboxylation of succinic acid can be achieved through electrocatalysis or with strong oxidizing agents. Electrocatalytic oxidative decarboxylation of succinic acid can produce ethylene, with studies indicating that the reaction proceeds through sequential decarboxylation via a monoalkyl radical. acs.org Carbon electrodes have shown effectiveness in yielding ethylene, while platinum electrodes tend to lead to overoxidation to CO₂. acs.org
The oxidative decarboxylation of succinic acid by permanganate (B83412) ion in acidic media exhibits a two-stage kinetic profile, with an initial slow stage followed by a faster one. orientjchem.orgallresearchjournal.comresearchgate.net This reaction is autocatalyzed by Mn(II) ions. The stoichiometry for the reaction with permanganate is given as: (CH₂COOH)₂ + 2 MnO₄⁻ + 6H⁺ → 5 HCOOH + 10 H₂O + 5 CO₂ + 2 Mn²⁺ orientjchem.orgallresearchjournal.com
During electrochemical oxidation on boron-doped diamond (BDD) anodes, succinic acid can be mineralized to carbon dioxide and water. Intermediates detected include oxalic, glycolic, and formic acids, suggesting a mechanism involving hydroxyl radical attack. researchgate.net
Succinic acid can be dehydrated to form succinic anhydride, a five-membered cyclic anhydride. This transformation is a common synthetic route for producing succinic anhydride. wikipedia.orgwikipedia.orgomanchem.com
Methods for dehydration include:
Thermal dehydration: Heating succinic acid directly can lead to the formation of succinic anhydride. wikipedia.orgomanchem.com However, thermal decomposition of succinic acid at higher temperatures (exceeding 310 °C) can also lead to decarboxylation, forming propionic acid and carbon dioxide. chemcess.com
Chemical dehydration: Various dehydrating agents can be employed, such as acetyl chloride, phosphoryl chloride, phosphorus pentachloride, phosphorus oxychloride, phosphorus pentoxide, or thionyl chloride. wikipedia.orgomanchem.comorgsyn.org Acetic anhydride is also commonly used, where it reacts with one carboxylic acid group of succinic acid to form a mixed anhydride intermediate, followed by intramolecular nucleophilic acyl substitution to yield succinic anhydride and acetic acid. pearson.comsciencemadness.org
The dehydration process of succinic acid to succinic anhydride is a key reaction in organic synthesis, allowing access to the highly reactive cyclic anhydride which can then be used for further derivatization.
Derivatization Reactions for Specific Applications of Succinamic Acid
This compound is a dicarboxylic acid monoamide of succinic acid. nih.gov Its structure, containing both a carboxylic acid group and an amide group, allows for diverse derivatization reactions for specific applications. While direct detailed research findings on derivatization kinetics of this compound itself were not extensively found in the immediate search, general principles of amide and carboxylic acid chemistry apply.
Derivatization reactions of this compound would typically involve:
Esterification of the carboxylic acid group: Reaction with alcohols in the presence of an acid catalyst to form this compound esters. These esters can find applications as plasticizers, solvents, or intermediates in polymer synthesis.
Amide reactions: The amide group can undergo hydrolysis to yield succinic acid and ammonia (B1221849) under acidic or basic conditions. It can also participate in N-alkylation or N-acylation reactions, modifying the properties of the molecule for specific uses, such as in pharmaceuticals or agrochemicals.
Reactions involving the amide nitrogen: The nitrogen atom in the amide can act as a nucleophile or be modified to introduce new functionalities.
These derivatization capabilities make this compound a versatile building block in the synthesis of more complex molecules with tailored properties for various industrial and pharmaceutical applications.
Radiation-Induced Reactions of Succinic Acid in Aqueous Solutions
Radiation-induced reactions of succinic acid in aqueous solutions have been studied, particularly in the context of chemical evolution and stability under high radiation fields. When succinic acid in oxygen-free aqueous solutions is exposed to gamma rays, it is considered a relatively stable compound. aip.orgaip.orgresearchgate.net
The gamma radiolysis of succinic acid in aqueous solutions yields various products, including:
Carbon dioxide (CO₂) aip.orgaip.orgresearchgate.net
Di- and tricarboxylic acids, such as malonic acid, carboxysuccinic acid, and citric acid. aip.orgaip.orgresearchgate.net
Dimer of succinic acid. researchgate.net
These reactions are initiated by the interaction of ionizing radiation with water, producing reactive species like hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (•H). researchgate.net These radicals can then attack the succinic acid molecule, leading to abstraction and dimerization reactions. researchgate.net Succinic acid itself has been observed to be formed in various radiolysis experiments involving other Krebs cycle components, suggesting its role in prebiotic chemistry. aip.orgnasa.gov
The stability of succinic acid under irradiation, along with the formation of various other carboxylic acids, highlights its potential role in complex chemical transformations in environments with significant radiation exposure, such as those hypothesized for the early Earth.
Advanced Spectroscopic and Computational Characterization of Succinamic Acid and Its Complexes
Structural Elucidation Techniques for Succinamic Acid and its Derivatives (e.g., X-ray Diffraction, IR Spectroscopy, NMR)
Structural elucidation of this compound and its derivatives relies on various spectroscopic and diffraction methods, providing detailed insights into their molecular geometry and intermolecular interactions.
X-ray Diffraction: X-ray diffraction (XRD) is a powerful technique used to determine the crystal structure of this compound and its complexes. For instance, the crystal structure of this compound itself can be determined, revealing its space group and unit cell parameters nih.gov. In co-crystals involving succinic acid (the parent compound) with other molecules, such as 4-amino pyridine (B92270) or 4-acetylpyridine, single-crystal X-ray diffraction confirms the molecular arrangement and identifies hydrogen bonding networks (e.g., O–H···O, O–H···N, N–H···O, and C–H···O interactions) that stabilize the supramolecular architecture tandfonline.comresearchgate.nettandfonline.com. Studies on complexes of succinic acid with amino acids like DL- and L-lysine have also utilized X-ray diffraction to understand variations in ionization state, conformation, and molecular aggregation nih.gov. Powder X-ray diffraction is also employed to characterize different crystal forms, such as succinic acid prucalopride (B966) crystal type I, by identifying characteristic diffraction peaks at specific 2θ angles google.com.
IR Spectroscopy: Infrared (IR) spectroscopy is crucial for identifying functional groups and understanding the vibrational modes of this compound and its derivatives. For succinic acid, the O-H stretching in the carboxyl group typically appears around 3200 cm⁻¹, while C-H stretching is observed at approximately 2942 cm⁻¹. The C=O carbonyl group exhibits antisymmetric and symmetric stretching vibrations in the regions of 1725 cm⁻¹ and 1570-1550 cm⁻¹, respectively researchgate.net. In complexes, such as a silver(I) succinate (B1194679) complex, IR spectra can indicate bidentate coordination of carboxylate groups to metal ions, with significant changes in C=O, C–O, and O–H stretching and bending vibrations compared to the free acid researchgate.netredalyc.orgredalyc.org. For this compound, FTIR spectra are available, often recorded using techniques like KBr wafer or ATR-Neat nih.gov. Studies on succinic acid have also explored its conformational diversity in different environments (solid state, argon matrix) using FTIR, showing that planar and extended structures are favored in the solid state, while non-planar gauche conformers predominate in an argon matrix, similar to the gas phase researchgate.netaip.org.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within this compound and its derivatives. Both ¹H NMR and ¹³C NMR spectra are used for structural confirmation and to elucidate molecular connectivity nih.govspectrabase.com. For this compound, ¹H NMR spectra are available, often measured in solvents like D₂O chemicalbook.com. Computational methods, such as the gauge independent atomic orbital (GIAO) method, are frequently used to calculate ¹H and ¹³C NMR chemical shifts, which are then compared with experimental spectra to validate theoretical models and aid in peak assignment shd-pub.org.rsaip.org. Diffusion-ordered NMR spectroscopy (DOSY) and quantitative ¹H NMR (qHNMR) techniques have been applied for direct analysis of complex mixtures, such as succinic acid fermentation broth, allowing for the qualitative and quantitative determination of components like succinic acid, glucose, and acetic acid acs.org.
Computational Chemistry and Molecular Modeling of Succinic Acid and its Derivatives
Computational chemistry and molecular modeling are indispensable tools for understanding the electronic structure, reactivity, and interactions of this compound and its derivatives at a molecular level.
Applications of Succinic Acid and Its Derivatives in Materials Science and Engineering
Novel Material Development utilizing Succinamic Acid Moieties
Smart Materials and Hydrogels based on this compound Structures
Extensive research has been conducted on the use of succinic acid as a building block for various polymers, including its application in hydrogels and other advanced materials. However, based on a thorough review of available scientific literature, there is limited to no specific information regarding the development of smart materials and hydrogels derived directly from this compound or featuring this compound moieties as the primary functional group for imparting responsive properties.
Smart materials are designed to respond to external stimuli such as changes in pH, temperature, or light. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. While the carboxylic acid and amide groups within a this compound structure could theoretically contribute to pH-responsive swelling or hydrogen bonding interactions within a hydrogel network, specific studies detailing the synthesis and characterization of such materials are not readily found in current research databases.
The majority of related research focuses on succinic acid for creating cross-linked networks in hydrogels or as a monomer in biodegradable polyesters and polyamides. For instance, hydrogels have been prepared using copolymers of acrylamide (B121943) and succinic acid, where the carboxylic acid groups of succinic acid play a role in the material's properties. However, this does not directly involve the use of this compound.
Due to the lack of specific research findings on smart materials and hydrogels based on this compound structures, a data table on their detailed properties and research findings cannot be provided at this time. Further investigation and targeted research in this specific area would be necessary to explore the potential of this compound moieties in the creation of novel smart materials and hydrogels.
Supramolecular Assemblies and Crystal Engineering with this compound and its Anions
This compound (4-amino-4-oxobutanoic acid), as a molecule possessing both a carboxylic acid group and a primary amide group, is a versatile building block in the field of crystal engineering and supramolecular chemistry. These functional groups provide both hydrogen bond donor and acceptor sites, enabling the formation of robust and predictable non-covalent interactions that guide the assembly of molecules into well-defined crystalline architectures. The study of these interactions, known as supramolecular synthons, is fundamental to designing materials with specific structural topologies and properties.
The primary interactions governing the assembly of this compound are strong O—H···O and N—H···O hydrogen bonds. The carboxylic acid group can form a classic homodimeric synthon, while the amide group can participate in catemeric chains or form heterodimers with the carboxylic acid. This dual functionality allows for the creation of complex and stable hydrogen-bonded networks.
Crystal Structure of this compound
Table 1: Crystallographic and Hydrogen Bonding Data for this compound
| Parameter | Value |
|---|---|
| Formula | C₄H₇NO₃ |
| Space Group | P 1 c 1 |
| a (Å) | 5.6612 |
| b (Å) | 5.1428 |
| c (Å) | 9.5438 |
| β (°) | 93.246 |
| Primary Supramolecular Synthon | Acid-Amide Heterodimer |
Case Study: N-(pyridin-2yl)-succinamic acid
A deeper understanding of the supramolecular behavior of this compound can be gained by examining its derivatives. The crystal structure of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, a derivative of this compound, illustrates the potential for forming diverse hydrogen bond patterns due to the presence of multiple donor and acceptor sites. ugr.es
In this structure, the molecule exhibits a robust network stabilized by several key hydrogen bonds. The carboxylic acid group forms a strong O—H···N hydrogen bond with the pyridine (B92270) nitrogen of an adjacent molecule. Simultaneously, the amide N—H group acts as a hydrogen bond donor to the amide carbonyl oxygen of another molecule, creating a chain. This combination of strong and weak hydrogen bonds results in a complex and highly organized three-dimensional architecture. The identification of these recurring patterns, or supramolecular synthons, is a decisive step in crystal engineering. ugr.es
Table 2: Key Hydrogen Bond Interactions in 4-oxo-4-(pyridin-2-ylamino)butanoic acid
| Donor (D) | Acceptor (A) | Interaction Type | Significance |
|---|---|---|---|
| Carboxyl O-H | Pyridine N | O—H···N | Forms primary intermolecular linkage. |
| Amide N-H | Amide C=O | N—H···O | Creates extended chains or ribbons. |
| Aromatic C-H | Carboxyl C=O | C—H···O | Provides additional stability to the 3D network. |
Biological and Biomedical Research on Succinamic Acid and Its Derivatives
Role of Succinic Acid in Metabolic Pathways
Succinic acid, in its anionic form succinate (B1194679), is a pivotal molecule in cellular metabolism, particularly within the mitochondria. Its involvement extends beyond simple energy production, influencing various cellular functions and signaling pathways.
Tricarboxylic Acid (TCA) Cycle Intermediate Status of Succinic Acid
Succinate is a crucial intermediate of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is the central metabolic pathway for generating chemical energy in the presence of oxygen within aerobic organisms. wikipedia.orgfrontiersin.orgnih.govnih.govnih.govnih.govspringermedizin.demdpi.comwill-co.eu Within the TCA cycle, succinate is synthesized from succinyl-CoA through the catalytic action of succinyl-CoA synthetase, a step that also produces ATP or GTP. wikipedia.orgnih.govspringermedizin.demdpi.com Subsequently, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH). wikipedia.orgnih.govspringermedizin.dewikipedia.orgwikipedia.org SDH is unique as it is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain, where it is known as respiratory complex II. wikipedia.orgwikipedia.orgwikipedia.orgebi.ac.uk This dual role positions succinate as a direct link between the Krebs cycle and mitochondrial respiration, facilitating the transfer of electrons for ATP generation. springermedizin.de
Beyond the canonical TCA cycle, succinate can also be generated through alternative pathways, such as the gamma-aminobutyric acid (GABA) shunt, which provides a bypass route for converting alpha-ketoglutarate (B1197944) into succinate. wikipedia.orgnih.govmdpi.com The precise regulation of succinate synthesis and degradation is critical, as dysregulation can lead to various pathological conditions. wikipedia.org
Succinic Acid's Influence on Energy Metabolism and Antioxidant Biosynthesis
Succinic acid plays a crucial role in cellular energy metabolism, primarily by contributing to adenosine (B11128) triphosphate (ATP) generation in mitochondria. nih.govnih.govnih.govspringermedizin.de As an essential circulating metabolite, succinate contributes to fundamental mitochondrial metabolic pathways. nih.gov Studies have shown that succinic acid can enhance mitochondrial activity by upregulating the expression of TCA cycle enzymes and components of the oxidative phosphorylation pathway. nih.gov This upregulation leads to an increased biosynthesis of ATP, which is vital for cellular functions. nih.gov
Furthermore, succinate acts as a signaling molecule that reflects the cellular metabolic state and can influence various catabolic and anabolic processes. wikipedia.orgnih.gov It can function as an extracellular signaling molecule by engaging succinate receptor 1 (SUCNR1) on immune cells, thereby modulating their activities and influencing metabolic processes related to energy management. nih.govnih.govspringermedizin.denih.gov This highlights succinate's role as a reporter of metabolism and stress within the biological system. nih.gov The development of cell-permeable succinate prodrugs is also being explored to potentially enhance oxidative phosphorylation in conditions where complex I function is impaired. diva-portal.org In a broader context, succinic acid has been associated with cosmetic benefits, including the stimulation of mitochondrial respiration and its activity as an antioxidant. will-co.eualfa-chemistry.com
Pharmacological Activities of Succinamic Acid Derivatives
This compound derivatives, owing to their structural versatility, have been synthesized and investigated for a range of pharmacological activities, demonstrating potential as therapeutic agents.
Antimicrobial and Antibacterial Properties of this compound Derivatives and Metal Complexes
Research has indicated that this compound derivatives possess notable antimicrobial and antibacterial properties. These compounds have demonstrated effectiveness against various bacterial strains, including some drug-resistant types. ontosight.aiontosight.ai For example, a study on succinic acid and its 2-iodo derivative showed zones of inhibition against common bacterial pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus cereus. ijert.org
Furthermore, metal complexes derived from succinic acid have exhibited significant antibacterial potency. A novel supramolecular Hg(II)-metallogel synthesized using succinic acid as a low molecular weight gelator displayed potent antimicrobial activity against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). rsc.org While succinic acid itself may not always be the primary antimicrobial agent in these complexes, its role in forming the active metallogel is crucial. rsc.org Succinic acid has also been recognized for its inherent antimicrobial activity against microorganisms associated with conditions like acne. will-co.eualfa-chemistry.com
Other related derivatives, such as amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid, have been found to exhibit both antifungal and antibacterial activities. scirp.org Similarly, bisbenzimidazole derivatives synthesized from succinic acid have demonstrated antibacterial and antifungal properties. turkjps.org
The following table summarizes some reported antimicrobial activities:
Table 1: Reported Antimicrobial Activities of Succinic Acid and Derivatives
| Compound / Derivative Type | Target Microorganism(s) | Observed Activity / Effect | Source [Index] |
| Succinic acid | E. Coli, Staphylococcus aureus, Bacillus cereus | Zone of inhibition (16mm, 24mm, 17mm respectively) | ijert.org |
| 2-Iodo succinic acid | E. Coli, Staphylococcus aureus, Bacillus cereus | Zone of inhibition (27mm, 14mm, 18mm respectively) | ijert.org |
| Hg(II)-metallogel derived from succinic acid | E. coli, P. aeruginosa, B. subtilis, S. epidermidis | Significant antibacterial potency; inhibitory zones | rsc.org |
| This compound derivatives | Various bacterial strains | Antibacterial activity | ontosight.aiontosight.ai |
| Amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid | Aspergillus fumigatus, Helminthosporium sativum, Bacillus subtilis, Pseudomonas aurignosa, Klebsiella pneumonia | Antifungal and antibacterial activities (e.g., 96.5% against A. fumigatus, 93.7% against H. sativum) | scirp.org |
| Bisbenzimidazole derivatives from succinic acid | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus faecalis, Candida albicans | Antibacterial and antifungal activities | turkjps.org |
Note: This table is a representation of data found in the text and is intended to be interactive in a digital format, allowing for sorting and filtering.
Anti-inflammatory Potential of this compound Derivatives
This compound derivatives have shown promising anti-inflammatory properties. ontosight.aiontosight.ai Studies indicate that these compounds can exert immunomodulatory actions, particularly against macrophage cells like RAW264.7. researchgate.net For instance, certain succinic acid derivatives have been observed to significantly increase the spontaneous secretion of tumor necrosis factor-alpha (TNF-α) from unstimulated RAW264.7 cells, while simultaneously suppressing the production of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. researchgate.net This dual effect suggests a beneficial anti-inflammatory impact on macrophage-mediated responses. researchgate.net
Furthermore, heterocyclic benzimidazole (B57391) derivatives synthesized from succinic acid have demonstrated anti-inflammatory activity comparable to that of standard anti-inflammatory drugs like ibuprofen. nih.gov It is also important to note that succinate itself, the parent compound of this compound, has emerged as a critical mediator in inflammation, and its accumulation can enhance inflammatory responses. nih.gov The succinate-SUCNR1 axis is recognized as an important integrator of macrophage immune responses in metabolic diseases. nih.gov
Anticancer Properties of this compound Derivatives
Recent research has highlighted the anticancer potential of succinic acid and its derivatives, primarily through the induction of apoptosis in cancer cells. nih.govresearchgate.net Studies investigating the cytotoxic activity of succinic acid on renal cancer cell lines (CAKI-2 and ACHN) revealed a remarkable reduction in cell viability at specific concentrations, while showing no significant adverse effects on healthy cell lines (MRC-5). nih.govresearchgate.net This selective cytotoxicity is a crucial aspect of potential anticancer agents. The administration of succinic acid at these concentrations also led to a notable increase in apoptotic activity in the cancer cell lines, as evidenced by increased apoptotic fragment rates. nih.govresearchgate.net
Beyond succinic acid itself, specific this compound derivatives have also demonstrated anticancer properties. For example, α-hydroxy this compound (α-HSA), a chemically synthesized this compound derivative, exhibited antiproliferative action against human head and neck cancer cell lines (SCC4). nih.gov This compound was found to upregulate pro-apoptotic genes such as p53, p21, and Bax, while simultaneously downregulating anti-apoptotic genes like survivin, thereby promoting programmed cell death in cancer cells. nih.gov
The link between succinate metabolism and cancer is further underscored by the observation that mutations in succinate dehydrogenase (SDH), the enzyme responsible for converting succinate to fumarate in the TCA cycle, can lead to the buildup of succinate. nih.govnih.govwikipedia.org This accumulation of succinate can act as an "oncometabolite," contributing to tumorigenesis. nih.govwikipedia.org SDH is thus recognized as a tumor suppressor. nih.gov Moreover, other related compounds, such as benzothiazole (B30560) derivatives, which share structural similarities with succinic acid derivatives, have shown potent anticancer properties by inhibiting proliferation and inducing apoptosis in various cancer cell lines.
The following table provides a summary of detailed research findings on the anticancer activity:
Table 2: Anticancer Activity of Succinic Acid and Derivatives on Cancer Cell Lines
| Compound / Derivative | Cancer Cell Line | Effect on Cell Viability | Apoptotic Activity | Key Molecular Mechanisms | Source [Index] |
| Succinic acid | CAKI-2 (Renal) | Reduced (e.g., 89.77% at 25 µM, 90.77% at 50 µM) | Increased (e.g., 19.85% at 25 µM, 29.55% at 50 µM); 4.7-fold and 2.13-fold increase in apoptotic fragments | Induction of apoptosis | nih.govresearchgate.net |
| Succinic acid | ACHN (Renal) | Reduced (e.g., 41.57% at 25 µM, 54.54% at 50 µM) | Increased (e.g., 19.1% at 25 µM, 12.7% at 50 µM); 32.92-fold and 12.7-fold increase in apoptotic fragments | Induction of apoptosis | nih.govresearchgate.net |
| α-hydroxy this compound (α-HSA) | SCC4 (Head and Neck) | Antiproliferative action | Upregulated p53, p21, Bax; Downregulated survivin | Induction of apoptosis | nih.gov |
| Benzothiazole derivatives (related) | Various cancer cell lines | Inhibition of proliferation | Induction of apoptosis | DNA intercalation, metal ion chelation |
Note: This table is a representation of data found in the text and is intended to be interactive in a digital format, allowing for sorting and filtering.
Environmental and Sustainability Aspects of Succinic Acid Production
Bio-based Production as a Sustainable Alternative to Petrochemical Routes
The conventional method for producing succinic acid involves the catalytic hydrogenation of maleic anhydride (B1165640), a derivative of fossil fuels. nih.govmdpi.com This process is associated with several environmental and economic drawbacks, including the volatility of oil prices, the depletion of non-renewable resources, and significant greenhouse gas (GHG) emissions. nih.govresearchgate.net
In contrast, bio-based production of succinic acid through microbial fermentation presents a more sustainable and eco-friendly alternative. nih.govstenvironment.org This biotechnological approach utilizes renewable resources, such as biomass and agricultural waste, as feedstock for microbial strains that are engineered to produce succinic acid. nih.govmdpi.com
Key advantages of bio-based succinic acid production include:
Reduced Greenhouse Gas Emissions: Bio-based succinic acid production can decrease GHG emissions by over 60% compared to its petrochemical counterpart. nih.gov Some studies suggest that utilizing sugarcane juice in a biorefinery context could reduce the environmental impacts of succinic acid by 70% to 99% compared to the petrochemical route. mdpi.com
Lower Production Costs: The production cost of bio-based succinic acid has been evaluated at approximately €1045/MT, which is significantly lower than the petrochemical-based production cost of €2554/MT. nih.gov
Use of Renewable Feedstocks: Bio-based methods utilize renewable resources, contributing to a more sustainable and circular economy. nih.gov
Energy Savings: Fermentation processes generally require less energy compared to typical chemical processes, further reducing CO2 emissions. agrobiobase.com
Several companies, such as BioAmber, Reverdia, and Myriant Technologies, have made significant investments in large-scale bio-succinic acid production, underscoring its commercial viability and environmental benefits. mdpi.comacs.org These companies employ various microbial strains, including Actinobacillus succinogenes, Anaerobiospirillum succiniciproducens, Mannheimia succiniciproducens, and genetically modified Escherichia coli and Corynebacterium glutamicum, to efficiently convert renewable feedstocks into succinic acid. mdpi.com
Carbon Dioxide Fixation and Sequestration Benefits in Succinic Acid Biosynthesis
A remarkable environmental benefit of bio-based succinic acid production is its ability to capture and sequester carbon dioxide (CO2). During the anaerobic fermentation process, microorganisms assimilate CO2 as a carbon source to synthesize succinic acid. frontiersin.orgfrontiersin.org
The efficiency of CO2 fixation can be influenced by several factors, including the specific microbial strain used and the fermentation conditions. mdpi.com Research has shown that the CO2 fixation rate of microbial anaerobic synthesis of succinic acid can be hundreds of times greater than that of microalgae. mdpi.com Key enzymes involved in this CO2 fixation process include phosphoenolpyruvate (B93156) carboxylase (PPC), phosphoenolpyruvate carboxykinase (PCK), and pyruvate (B1213749) carboxylase (PYC). frontiersin.org Enhancing the activity of these enzymes through metabolic engineering is a key strategy for improving CO2 utilization and, consequently, the sustainability of succinic acid production. frontiersin.orgmdpi.com
The integration of CO2 capture with succinic acid production offers a dual benefit: the production of a valuable chemical from a greenhouse gas and the simultaneous reduction of atmospheric CO2 levels. frontiersin.orgfrontiersin.org
Waste Biomass Utilization for Succinic Acid Production
A significant advantage of bio-based succinic acid production is its ability to utilize a wide variety of low-cost and abundant waste biomass as feedstock. mdpi.comfrontiersin.org This approach aligns with the principles of a circular economy by converting waste materials into valuable chemicals, thereby reducing landfill waste and creating new revenue streams. nih.gov
Various types of waste biomass have been successfully used for succinic acid production, including:
Agricultural Residues: Sugarcane bagasse, sweet sorghum bagasse, and oil palm empty fruit bunches are promising lignocellulosic feedstocks. cranfield.ac.ukusf.edu
Industrial Waste: Crude glycerol (B35011) from biodiesel production and waste from the food and beverage industry can be effectively converted into succinic acid. bohrium.com
Municipal Solid Waste: The organic fraction of household kitchen waste has been demonstrated as a viable feedstock. mdpi.com
The utilization of waste biomass typically involves a pretreatment step to break down complex lignocellulosic structures and release fermentable sugars like glucose and xylose. usf.edu This is followed by enzymatic hydrolysis and fermentation by succinic acid-producing microorganisms. usf.edu Research has shown high yields of succinic acid from various waste biomass sources. For instance, a yield of 0.87 g/g was achieved from oil palm frond bagasse hydrolysate. mdpi.com Similarly, fermentation of sweet sorghum bagasse yielded nearly 18 g/L of succinic acid, representing 90% of the theoretical yield. usf.edu
The use of waste biomass not only makes the production of succinic acid more economical but also contributes to a more sustainable and resource-efficient industrial ecosystem. mdpi.comfrontiersin.org
Process Optimization for Environmental Impact Reduction in Succinic Acid Manufacturing
Continuous efforts are being made to optimize the bio-based succinic acid production process to further reduce its environmental impact and enhance its economic viability. cranfield.ac.uk Key areas of focus include low-pH fermentation and improvements in downstream processing. cranfield.ac.ukresearchgate.net
Low-pH Fermentation:
Traditionally, microbial fermentation for succinic acid production is carried out at a neutral pH (around 6.0-7.0). google.com This necessitates the use of neutralizing agents, which leads to the formation of large quantities of salt byproducts that require disposal, adding to the cost and environmental burden. researchgate.net
Fermentation at a low pH (below the pKa of succinic acid, which is 4.2) offers several advantages:
Reduced Waste: It minimizes the need for neutralizing agents, thereby reducing the generation of waste salts. researchgate.net
Simplified Downstream Processing: Producing succinic acid in its free acid form at low pH simplifies the subsequent purification steps, as the costly acidification step is no longer required. researchgate.net
Lower Contamination Risk: The acidic environment naturally inhibits the growth of contaminating bacteria. researchgate.net
Engineered yeast strains, such as Issatchenkia orientalis and Yarrowia lipolytica, have shown the ability to produce high titers of succinic acid at low pH levels, making this a promising strategy for more sustainable production. researchgate.netosti.gov
Downstream Processing:
The recovery and purification of succinic acid from the fermentation broth, known as downstream processing, can account for a significant portion of the total production cost and environmental impact. cetjournal.it Conventional methods often involve multiple steps and the use of chemicals. mdpi.com
Innovations in downstream processing aim to create more efficient, economical, and environmentally friendly methods. researchgate.net Some of these advanced techniques include:
Reactive Extraction: This method combines extraction and chemical reaction to improve separation efficiency. rsc.org
Electrodialysis: This technique uses ion-exchange membranes to separate succinic acid from the broth. researchgate.netresearchgate.net
Emulsion Liquid Membrane (ELM): This novel separation method offers high efficiency for recovering succinic acid from fermentation broth. analis.com.my
Interactive Data Table: Comparison of Succinic Acid Production Routes
| Feature | Petrochemical Route | Bio-based Route |
| Feedstock | Maleic Anhydride (from fossil fuels) nih.gov | Renewable Biomass (e.g., sugarcane, corn, waste biomass) nih.govmdpi.com |
| Greenhouse Gas Emissions | High nih.gov | Significantly Lower (over 60% reduction) nih.gov |
| Production Cost (approx.) | €2554/MT nih.gov | €1045/MT nih.gov |
| CO2 Balance | Net Emitter | Net Consumer (CO2 fixation) frontiersin.orgfrontiersin.org |
| Sustainability | Non-renewable, contributes to fossil fuel depletion nih.gov | Renewable, supports circular economy nih.gov |
Future Directions and Emerging Research Areas for Succinamic Acid
Advanced Biorefinery Concepts for Integrated Succinic Acid Production
The sustainable production of succinic acid is a foundational element for the broader application of its derivatives, including succinamic acid. Advanced biorefinery concepts are at the forefront of this effort, focusing on the integrated production of succinic acid from renewable biomass feedstocks. Microbial fermentation is a key biotechnological route for succinic acid synthesis, often incorporating carbon dioxide (CO2) fixation, which contributes to carbon reduction goals researchgate.netscirp.orgnews-medical.netbohrium.commdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.net.
Various microorganisms, such as Actinobacillus succinogenes and metabolically engineered Escherichia coli, are being optimized for high yields and productivity scirp.orgnews-medical.netbohrium.commdpi.comresearchgate.netresearchgate.netresearchgate.net. These processes utilize diverse and often inexpensive biomass sources, including lignocellulosic biomass, agricultural waste like bread waste, kitchen biowaste, sugarcane bagasse, and durian shells researchgate.netscirp.orgbohrium.commdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.net. The integration of succinic acid production within multi-product biorefineries, where it can be co-produced with other valuable chemicals like bioethanol, enhances economic viability and environmental performance by maximizing resource utilization and minimizing waste researchgate.netfrontiersin.org. This shift towards bio-based production provides a sustainable and cost-effective supply of succinic acid, thereby enabling the broader development and application of its derivatives.
Rational Design of Novel this compound Derivatives with Tailored Bioactivity
Rational design principles are increasingly applied to create novel this compound derivatives with precisely tailored biological activities. Succinic acid derivatives, as a broader class, are recognized for their diverse biological activities and significant applications in medicinal chemistry ontosight.ai. The deliberate modification of the this compound structure allows for the exploration of specific pharmacological effects.
Research into related compounds, such as succinimide (B58015) derivatives (which share a structural relationship with this compound), has revealed a wide range of potential applications, including anticonvulsant, proapoptotic, antifungal, anticancer, antibacterial, cytotoxic, analgesic, anticholinesterase, and antioxidative properties researchgate.net. Understanding the structure-activity relationships (SAR) is crucial in this design process, as it allows researchers to predict and optimize the potential applications of new derivatives in drug discovery ontosight.ai. This includes rational design approaches that combine an antioxidant moiety with other pharmacophores to achieve multipotent compounds researchgate.net. By systematically modifying the chemical structure of this compound, researchers aim to develop compounds with enhanced efficacy, selectivity, and novel mechanisms of action for various therapeutic and industrial purposes.
Integration of Computational and Experimental Approaches in this compound Research for Drug Discovery and Materials Science
The integration of computational and experimental approaches is pivotal for accelerating research into this compound and its derivatives in both drug discovery and materials science. Computational methods, including molecular modeling, cheminformatics, Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and artificial intelligence (AI) techniques, enable the rapid screening of vast chemical libraries and the prediction of molecular properties researchgate.netscilit.comresearchgate.netmdpi.comfrontiersin.orgmdpi.com. This in silico screening significantly guides experimental efforts by prioritizing promising candidates, thereby saving time and resources.
In drug discovery, computational tools can predict how this compound derivatives might interact with biological targets, aiding in the design of compounds with desired therapeutic effects frontiersin.org. For materials science, these approaches can predict the assembly and properties of new organic materials, guiding the synthesis of derivatives for specific applications researchgate.netscilit.comresearchgate.net. For instance, computational methods are used to predict cocrystal formation, which can optimize the properties of active pharmaceutical ingredients (APIs) and other materials mdpi.com. The synergistic combination of computational predictions with experimental validation creates a powerful feedback loop, driving efficient and targeted discovery of novel this compound compounds with optimized characteristics.
Scale-Up and Industrialization of Bio-based Succinic Acid Processes for broader applications of its derivatives
The successful scale-up and industrialization of bio-based succinic acid production are critical for expanding the applications of its derivatives, including this compound. There is a growing global demand for sustainable production methods for succinic acid and its derivatives news-medical.netnih.goveurekalert.orgmarketresearchfuture.com. Bio-based succinic acid is recognized as a crucial "platform chemical" due to its versatility as a precursor for a wide array of products, including pharmaceutical ingredients, food additives, and raw materials for bio-based polymers news-medical.netresearchgate.netnih.govresearchgate.neteurekalert.orgmarketresearchfuture.comtransparencymarketresearch.com.
The shift from petrochemical-based to microbial manufacturing of succinic acid is driven by significant environmental benefits, such as reduced greenhouse gas emissions, and often lower production costs researchgate.netnih.govresearchgate.netresearchgate.netmarketresearchfuture.com. The market for bio-based succinic acid is experiencing substantial growth, with projections indicating a significant increase in market value and production volume in the coming years. For example, the global bio-based succinic acid market was valued at US 1.7 billion by the end of 2034, with a Compound Annual Growth Rate (CAGR) of 17.8% from 2024 to 2034 transparencymarketresearch.com. This increasing availability of cost-effective, sustainably produced succinic acid will directly facilitate the broader development and industrial adoption of its derivatives, opening new avenues for this compound in various industries.
Bio-based Succinic Acid Market Projections transparencymarketresearch.com
| Metric | 2023 Value | 2034 Projection | CAGR (2024-2034) |
| Market Value (USD) | $159.9 Million | $1.7 Billion | 17.8% |
Exploration of New Biological Functions and Therapeutic Targets for this compound Compounds
Future research will increasingly focus on uncovering novel biological functions and identifying new therapeutic targets for this compound compounds. While succinic acid itself is well-known for its roles as a metabolic intermediate in the citric acid cycle and as a signaling molecule, with potential in antioxidant therapy, inflammation regulation, and cancer research wikipedia.orgfrontiersin.orgresearchgate.net, this compound, as a related metabolite and derivative, is a promising candidate for similar or distinct biological activities.
Succinic acid derivatives have already been investigated for neuroprotective effects, antimicrobial activities, and their roles in metabolism regulation ontosight.ai. Furthermore, the exploration of carboxylic acid derivatives with peptide linkages, which could encompass certain this compound compounds, has shown promise in areas such as anticancer, antibacterial, and antileishmanial activities sci-hub.se. This area of research aims to elucidate the precise mechanisms by which this compound compounds interact with biological systems, potentially leading to the discovery of new therapeutic agents or functional ingredients. Identifying specific enzymes, receptors, or pathways modulated by these compounds will be crucial for developing targeted interventions in various health and disease contexts.
Q & A
Q. What established protocols are recommended for synthesizing succinamic acid derivatives, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves refluxing succinic anhydride with amines in a polar solvent (e.g., ethanol or DMF). Purification is achieved via recrystallization using solvents like ethanol-water mixtures or column chromatography. Purity optimization requires monitoring by thin-layer chromatography (TLC) and spectroscopic validation (e.g., NMR). For crystalline derivatives, X-ray diffraction (using programs like SHELXL ) ensures structural confirmation. Yield and purity can be tabulated (e.g., Table 1), comparing solvent systems, reaction times, and yields.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Assign peaks based on chemical shifts (e.g., δ ~2.5 ppm for methylene protons adjacent to carbonyl groups). Use - and -NMR to confirm functional groups .
- IR : Identify carbonyl (C=O) stretches at ~1700 cm and amide (N-H) bends at ~3300 cm.
- X-ray crystallography : Refine structures using SHELXL , validating bond lengths/angles against theoretical models.
Tabulate spectral data (e.g., Table 2) to cross-reference observed vs. expected values.
Q. How can researchers conduct a comprehensive literature review on this compound’s biochemical applications?
- Methodological Answer : Use Boolean search strategies in databases like Web of Science:
TI=("this compound" AND (synthesis OR inhibition))to target specific applications .- Filter by publication date (e.g.,
PY=(2010-2025)) and study type (e.g., in vitro vs. in vivo). Organize results into a table (e.g., Table 3) summarizing key findings, methods, and gaps.
Advanced Research Questions
Q. How should experimental designs be structured to investigate this compound’s role in enzyme inhibition studies?
- Methodological Answer :
- Variables : Include substrate concentration gradients (0.1–10 mM), pH buffers (4–9), and control groups (e.g., untreated enzymes).
- Assays : Use fluorometric or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition).
- Data Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance. Reference meta-analysis frameworks to account for confounding variables like temperature or ionic strength.
Q. What methodologies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Refinement : Use SHELXL’s dual-space algorithm to resolve disordered atoms or twinning .
- Validation Tools : Employ R-factor analysis and electron density maps (e.g., via PLATON ) to identify outliers.
- Cross-Validation : Compare results with alternative programs (e.g., OLEX2) and publish raw data for peer verification.
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Methodological Answer :
- Replication : Repeat assays under identical conditions (e.g., cell line, incubation time).
- Statistical Analysis : Use regression models to evaluate dose-response curves and calculate 95% confidence intervals .
- Contextual Factors : Tabulate variables (e.g., Table 4) like assay sensitivity (IC) and solvent effects (DMSO vs. aqueous) to identify confounding factors .
Q. What computational approaches predict this compound’s physicochemical properties or binding affinities?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Validate with molecular dynamics simulations (GROMACS).
- QSAR Models : Train algorithms on datasets of similar dicarboxylic acids to predict logP or solubility. Reference cheminformatics pipelines from systematic reviews .
Data Presentation Guidelines
- Tables :
- Table 1 : Synthesis optimization (solvent, yield, purity).
- Table 2 : Spectroscopic data (NMR shifts, IR peaks).
- Table 3 : Literature review summary (study focus, methodology, key findings).
- Table 4 : Bioactivity variables (assay type, IC, confidence intervals).
- Figures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
